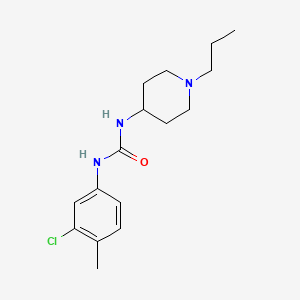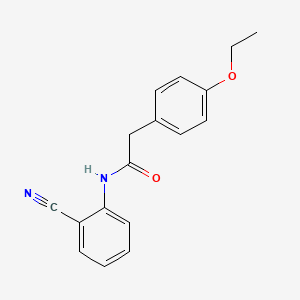
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cell division stimulator and has been shown to increase fruit set, fruit size, and yield in various crops. In addition, CPPU has been found to have potential applications in cancer research and other biomedical fields.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a cytokinin, which is a class of plant hormones that regulate cell division and growth. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea stimulates cell division by promoting the synthesis of DNA and RNA, leading to an increase in cell number. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to promote the differentiation of meristematic cells into fruit cells, leading to an increase in fruit size.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have various biochemical and physiological effects on plants, including an increase in photosynthesis rate, chlorophyll content, and sugar content. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also enhances the activity of antioxidant enzymes, which can help plants resist stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency, stability, and solubility in water and organic solvents. However, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also has some limitations, such as its high cost and potential toxicity to plants at high concentrations.
Zukünftige Richtungen
There are several potential future directions for N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea research. One area of interest is the use of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea in cancer research, as N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have antiproliferative effects on cancer cells. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea may have applications in tissue engineering and regenerative medicine, as it can stimulate cell division and growth. Further studies are needed to explore these potential applications of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-methylphenyl isocyanate with 1-propylpiperidine-4-amine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied in plant research, particularly in the field of fruit production. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can increase fruit set and yield in various crops, including grapes, kiwifruit, and apples. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to improve fruit quality, such as size, color, and firmness.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-5-4-12(2)15(17)11-14/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXNKVWTSFFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)

![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
